Home > Products > Screening Compounds P12310 > 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide -

4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Catalog Number: EVT-4238107
CAS Number:
Molecular Formula: C17H16F3N3O4
Molecular Weight: 383.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

1.1. Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, exhibiting strong activity against class I HDAC isoforms. It has shown promising anticancer activity in vitro and in vivo, particularly against human myelodysplastic syndrome (MDS). Its mechanism of action involves increasing intracellular levels of acetyl-histone H3 and P21, leading to G1 cell cycle arrest and apoptosis. []

1.2. Relevance: Although structurally distinct from 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, this compound shares the presence of a benzamide moiety, indicating potential interest in exploring the structure-activity relationships within this chemical class. Both compounds also exhibit biological activities relevant to cancer treatment. []

2.2. Relevance: This compound shares the 2-methoxybenzamide core structure with 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide. The presence of various substituents on the phenyl ring highlights the possibility of exploring structure-activity relationships within this specific structural motif. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

3.1. Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. A sensitive analytical method using UPLC-QDa was developed to quantify its trace levels in the drug substance. []

3.2. Relevance: This compound, while possessing a different core structure, shares the presence of a substituted phenyl ring linked to an alkyl chain containing a tertiary amine group with 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide. This structural similarity might provide insights into potential metabolic pathways or toxicological profiles. []

5-Chloro-N-[2-(4-hydroxysulfamoylphenyl)ethyl]-2-methoxybenzamide (JC-171)

4.1. Compound Description: JC-171 is a novel hydroxyl-sulfonamide analogue designed as a potential therapeutic agent for multiple sclerosis (MS). It acts as a selective inhibitor of the NLRP3 inflammasome, blocking the production of interleukin-1β (IL-1β) and inhibiting the pathogenic Th17 response. []

4.2. Relevance: Similar to 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, JC-171 features a substituted benzamide core structure. The differences in their substituents and their respective biological activities could provide valuable insights into structure-activity relationships within this class of compounds. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl] methyl]benzamide (MK-0767)

5.1. Compound Description: MK-0767 is a peroxisome proliferator-activated receptor α/γ (PPARα/γ) agonist investigated as a potential treatment for type 2 diabetes. It undergoes extensive metabolism, primarily via CYP3A4-mediated thiazolidinedione (TZD) ring opening and subsequent methylation and oxidation. [, , , ]

5.2. Relevance: Both MK-0767 and 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide contain a benzamide group and a trifluoromethyl substituent. Analyzing the metabolic pathways and potential toxicities associated with the trifluoromethyl group in MK-0767 could provide valuable information for understanding the potential metabolic fate of the target compound. [, , , ]

N-Oxide of 4-Methoxy-N-(2-(2-(1-methyl-2-piperidyl)ethyl)phenyl)benzamide

6.1. Compound Description: This compound is an antiarrhythmic agent with improved water solubility and reduced toxicity compared to its parent tertiary amine. []

6.2. Relevance: This compound possesses a 4-methoxybenzamide core structure, directly analogous to 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide. Investigating its antiarrhythmic properties might offer insights into potential cardiovascular effects or interactions of the target compound. []

7.2. Relevance: Similar to the target compound, this molecule features a trifluoromethyl substituent attached to a phenyl ring. Although their core structures differ, exploring the synthesis and potential applications of compounds containing this specific motif could be relevant for further research. []

N-(2-{[(2-Hydroxynaphthalen-1-yl)phenylmethyl]amino}ethyl)-3,5-dinitrobenzamide

8.1. Compound Description: This novel naphthol derivative was synthesized using a three-component system involving β-naphthol, benzaldehyde, and ethylenediamine, followed by a reaction with 3,5-dinitrobenzoic acid. []

8.2. Relevance: While structurally distinct from 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, both share the benzamide functional group. Comparing their synthetic routes and potential applications can be insightful for exploring the versatility of this chemical group. []

2-[(1-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (Compound 7h)

9.1. Compound Description: Compound 7h is a potent modulator of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), exhibiting low cytotoxicity and a long duration of action. It effectively reverses doxorubicin resistance in K562/A02 cells and enhances the effects of other MDR-related cytotoxic agents. []

9.2. Relevance: While structurally diverse from 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, Compound 7h's activity as a modulator of P-gp offers valuable insights into potential drug resistance mechanisms. Since P-gp plays a crucial role in drug efflux, understanding its modulation could be relevant for optimizing the pharmacokinetic profile of the target compound. []

4-[5-[3-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide

10.1. Compound Description: This compound, including its various crystalline forms, demonstrates insecticidal activity. The research focuses on optimizing its formulation and application for controlling invertebrate pests. [, , ]

10.2. Relevance: Sharing the trifluoromethyl substituent with 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, this compound highlights the use of this motif in designing biologically active molecules. Despite their different core structures and applications, understanding the structure-activity relationships and potential toxicity of the trifluoromethyl group in this insecticide could be informative. [, , ]

N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)benzamide Derivatives

11.1. Compound Description: This series of thiazole derivatives exhibit varying degrees of antimicrobial activity. Derivatives with electron-donating groups like hydroxyl, amino, or methoxy groups on the phenyl ring demonstrate greater potency. []

11.2. Relevance: While structurally diverse from 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, these thiazole derivatives emphasize the significance of substituent effects on biological activity. Examining the structure-activity relationships within this series, particularly concerning the impact of electron-donating or -withdrawing groups, could inform future optimization efforts for the target compound. []

[Cd4(hbhdpy)2(bdc)3(DMA)2]·(H2O)4 (1) and [Cd4(hbhdpy)2(bdc-NH2)3(DMA)2]·(H2O)4 (1-NH2)

12.1. Compound Description: These two compounds are 2-fold interpenetrating cadmium-based metal-organic frameworks (MOFs) exhibiting bifunctional properties. They demonstrate high selectivity for CO2 adsorption over CH4/N2 and show sensitive luminescent sensing of the nitro aromatic compound 2,4,6-trinitrophenol (TNP). []

12.2. Relevance: While structurally distinct from 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, these MOFs exemplify the diverse applications of chemical synthesis. Although their properties are unrelated to the target compound, their development highlights the ongoing exploration of novel materials with unique functionalities. []

(+)-3,4-Dihydro-2-[5-hydroxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-I)

13.1. Compound Description: This compound is a fecal metabolite of the calcium antagonist (+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine (SD-3211) in rats. It exhibits calcium antagonistic activity. []

13.2. Relevance: While structurally complex and different from 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, its identification as a metabolite of SD-3211 highlights the importance of understanding metabolic transformations in drug development. Although the target compound may not share direct metabolic pathways, this study emphasizes the need to investigate potential metabolites and their biological activities. []

(R)-N-[4-[2-[[2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide

14.1. Compound Description: This compound is a potent and orally bioavailable β3 adrenergic receptor agonist, demonstrating high selectivity over β1 and β2 receptors. It exhibits good oral bioavailability and extended duration of action in several mammalian species. []

14.2. Relevance: Although structurally different from 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, both compounds contain a trifluoromethyl substituent and target specific receptors. Investigating the binding interactions and selectivity profile of this β3 agonist could offer insights into optimizing receptor targeting for the target compound. []

p-Methyl-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide and p-Methoxy-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide

15.1. Compound Description: These two compounds belong to a series of p-substituted N-(2-phenyl-1H-indol-7-yl)benzenesulfonamides investigated for their structural properties and hydrogen bonding patterns. The crystal structures of these compounds were determined by X-ray diffraction analysis. []

15.2. Relevance: Although structurally distinct from 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, these sulfonamide derivatives highlight the importance of structural studies in understanding molecular properties. While the target compound differs in its core structure and potential applications, examining the impact of substituents on hydrogen bonding patterns in these analogues could provide valuable insights for further research. []

16.1. Compound Description: These compounds are a series of Schiff bases synthesized from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. Their structures were characterized using FTIR, 1H, and 13C NMR spectroscopy. X-ray crystallography and DFT analysis were also employed to investigate their structural features and intramolecular interactions. []

16.2. Relevance: Although structurally distinct from 4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, these Schiff base compounds highlight the importance of utilizing various spectroscopic and computational techniques for structural characterization. While the target compound differs in its chemical nature, exploring diverse analytical approaches is relevant for comprehensively understanding its properties. []

N-Phenylaminomethylthioacetylpyrimidine-2,4-diones

17.1. Compound Description: This series of compounds represents a novel class of protoporphyrinogen IX oxidase (PPO) inhibitors, which are promising candidates for herbicide development. These compounds were discovered through a reaction intermediate derivation approach. []

N-Ethyl-N'-[2-methoxy-4-(5-methyl-4-{[(1S)-1-pyridin-3-ylbutyl]amino}pyrimidin-2-yl)phenyl]urea Acid Addition Salts

18.1. Compound Description: The research focuses on acid addition salts of N-ethyl-N'-[2-methoxy-4-(5-methyl-4-{[(1S)-1-pyridin-3-ylbutyl]amino}pyrimidin-2-yl)phenyl]urea. The study explores various pharmaceutically acceptable salts, including those formed with citric acid, hydrochloric acid, methanesulfonic acid, oxalic acid, and tartaric acid. []

N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide

19.1. Compound Description: This compound is a novel uracil derivative designed and synthesized for its potential herbicidal activity. Despite its structural complexity, it exhibited limited success in controlling various weed species. []

2-Amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

20.1. Compound Description: This compound is a novel pyrrole derivative characterized using NMR spectroscopy and X-ray crystallography. Its crystal structure reveals interesting features, including a planar pyrrole ring, an extended zigzag conformation of the substituted ethoxycarbonyl moiety, and various intermolecular interactions, such as N-H⋯O and C-H⋯O hydrogen bonds and π-π interactions. [, ]

N-[2-(2,3-Dimethoxy-strychnidin-10-ylideneamino)ethyl]succinamic acid 4-Allyl-2-methoxyphenyl Ester

21.1. Compound Description: This compound is a brucine derivative synthesized through a multi-step process involving the preparation of a succinic acid derivative and its subsequent reaction with brucine. []

4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159)

22.1. Compound Description: TKS159 is a potent and selective 5-HT4 receptor agonist. It exhibits promising therapeutic potential for treating gastrointestinal disorders. Two polymorphs of TKS159, forms α and β, were prepared and characterized. Form α was found to be thermodynamically more stable than form β. [, ]

23.1. Compound Description: Tirapazamine (TPZ, 1), a hypoxia-selective cytotoxin, and its 3-substituted analogues, including -H (2), -methyl (3), -ethyl (4), -methoxy (5), -ethoxymethoxy (6), and -phenyl (7), were studied for their ability to form reactive radicals. These radicals, generated upon enzymatic reduction, are believed to be responsible for their cytotoxic effects. []

4-Amino- or 4-Aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones

24.1. Compound Description: A series of novel 4-amino- or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones were synthesized using microwave irradiation. Their pKa values were determined in various non-aqueous solvents using potentiometric titration. []

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide Hydrates and Polymorphs

25.1. Compound Description: The research focuses on novel hydrates and polymorphs of 4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide. These forms offer potential advantages in drug formulation and therapeutic applications, particularly in treating autoimmune diseases. [, ]

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

26.1. Compound Description: CTB and CTPB are activators of the p300 histone acetyltransferase (HAT) enzyme. Molecular docking and dynamics simulations revealed that both molecules bind to the active site of p300, with CTB exhibiting stronger interactions with key catalytic residues. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

27.1. Compound Description: Nilotinib, an anticancer drug, is formulated with organic acids to improve its solubility and bioavailability. This formulation aims to enhance its therapeutic efficacy and reduce the food effect associated with its absorption. [, ]

4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide

28.1. Compound Description: These compounds are ameltolide analogues synthesized and evaluated for their anticonvulsant activity. They exhibited higher efficacy and protective index after oral administration compared to ameltolide. []

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-((4-(trifluoromethyl)methyleneimino)-1H-pyrazole-3-carbonitrile

29.1. Compound Description: This compound, containing two trifluoromethyl groups, is a crucial intermediate in synthesizing trifluoromethyl-containing pyrazole derivatives. These derivatives exhibit potent insecticidal properties. []

N-[1-(2,6-Dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thiourea

30.1. Compound Description: This compound is an acylthiourea derivative with a U-shaped molecular structure. It's synthesized by reacting a pyrazole derivative with 4-methoxybenzoyl chloride. The molecule is stabilized by an intramolecular N—H⋯O hydrogen bond. [, ]

31.1. Compound Description: This compound belongs to the neonicotinoid group, known for its insecticidal activity. The crystal structure reveals a boat conformation for the 1,4-dihydropyridine ring and various intermolecular interactions, including C—H⋯O, N—H⋯O, and O—H⋯N hydrogen bonds. []

N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide Derivatives

32.1. Compound Description: This series of compounds comprises thirteen novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides evaluated for their herbicidal activity. The study revealed that several compounds exhibit promising herbicidal effects against dicotyledonous weeds. []

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

33.1. Compound Description: NTB is a newly synthesized analogue of nitazoxanide, a broad-spectrum antiparasitic compound. It demonstrates potent in vitro activity against kinetoplastid parasites, including Trypanosoma cruzi and Leishmania mexicana. []

Properties

Product Name

4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

IUPAC Name

4-methoxy-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide

Molecular Formula

C17H16F3N3O4

Molecular Weight

383.32 g/mol

InChI

InChI=1S/C17H16F3N3O4/c1-27-13-5-2-11(3-6-13)16(24)22-9-8-21-15-7-4-12(23(25)26)10-14(15)17(18,19)20/h2-7,10,21H,8-9H2,1H3,(H,22,24)

InChI Key

MNCNOOVDCBRWNU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.